molecular formula C9H13NO3 B1670802 DL-Adrenaline CAS No. 329-65-7

DL-Adrenaline

Cat. No.: B1670802
CAS No.: 329-65-7
M. Wt: 183.20 g/mol
InChI Key: UCTWMZQNUQWSLP-UHFFFAOYSA-N
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Description

Racepinefrine is a bronchodilator used to treat intermittent asthma. It is a racemic mixture consisting of the enantiomers d-epinephrine and l-epinephrine. Epinephrine is a non-selective agonist at alpha- and beta-adrenergic receptors, which are all G-protein-coupled receptors. This compound is used in the temporary relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath .

Preparation Methods

Racepinefrine is synthesized through the racemization of epinephrine. The preparation involves the following steps:

    Synthesis of Epinephrine: Epinephrine is synthesized from catechol and chloroacetyl chloride, followed by amination with methylamine.

    Racemization: The synthesized epinephrine is then subjected to racemization to produce racepinefrine, a mixture of d-epinephrine and l-epinephrine.

In industrial production, racepinefrine hydrochloride is prepared by dissolving racepinefrine in hydrochloric acid and then crystallizing the product .

Chemical Reactions Analysis

Racepinefrine undergoes various chemical reactions, including:

    Oxidation: Racepinefrine can be oxidized to form adrenochrome.

    Reduction: It can be reduced to form dihydroxyphenylglycol.

    Substitution: Racepinefrine can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include adrenochrome and dihydroxyphenylglycol .

Scientific Research Applications

Medical Applications

1. Emergency Medicine

  • Cardiac Arrest : DL-Adrenaline is administered during cardiopulmonary resuscitation (CPR) to enhance the rate of return of spontaneous circulation (ROSC). A meta-analysis indicated that its administration significantly increases ROSC rates compared to placebo treatments.
  • Anaphylaxis : As a first-line treatment for severe allergic reactions, this compound rapidly reverses airway constriction and reduces vascular permeability, making it critical in emergency allergy management .
  • Asthma Management : The compound serves as an effective bronchodilator by relaxing bronchial smooth muscle through β2-adrenergic receptor activation, which is vital during acute asthma attacks.

2. Surgical Applications

  • Local Anesthesia : this compound is often combined with local anesthetics to prolong their effects and minimize bleeding during surgical procedures by causing vasoconstriction.

Scientific Research Applications

This compound has broad applications in scientific research across various disciplines:

1. Pharmacology

  • Used as a standard in analytical chemistry for method validation and calibration of instruments.
  • Investigated for its role in neurotransmission and effects on various biological systems, including stress responses.

2. Physiology

  • Studies have shown that this compound improves regional cerebral blood flow during low systemic blood flow conditions, enhancing cerebral oxygenation and metabolism.

3. Toxicology

  • Research into the toxicological effects of this compound has highlighted its potential irritative properties on skin and respiratory systems upon contact .

Industrial Applications

This compound plays a significant role in pharmaceutical manufacturing:

  • It is utilized in the production of various medications and formulations that require adrenaline as an active ingredient.
  • The compound is essential for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) processes within regulatory frameworks .

Case Studies

Case Study 1: Cardiac Arrest Management
A clinical trial involving out-of-hospital cardiac arrest patients demonstrated that the administration of this compound significantly increased ROSC rates. The study emphasized the importance of timely intervention with adrenaline to improve survival outcomes in emergency situations.

Case Study 2: Anaphylaxis Treatment
A retrospective study analyzed the effectiveness of this compound in treating anaphylactic reactions among patients presenting to emergency departments. Results indicated that prompt administration led to rapid symptom resolution and decreased hospitalization duration.

Mechanism of Action

Racepinefrine exerts its effects by acting as a non-selective agonist at alpha- and beta-adrenergic receptors. The main therapeutic effect arises from its agonist action on beta2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. This leads to the relaxation of bronchial smooth muscles, thereby alleviating bronchospasm, wheezing, and tightness of chest during asthmatic attacks .

Comparison with Similar Compounds

Racepinefrine is similar to other adrenergic bronchodilators such as albuterol and epinephrine. it is unique in being a racemic mixture of d-epinephrine and l-epinephrine.

    Albuterol: A selective beta2-adrenergic agonist used primarily for asthma relief.

    Epinephrine: A non-selective adrenergic agonist used for a variety of indications, including anaphylaxis and cardiac arrest.

Racepinefrine’s uniqueness lies in its racemic nature, providing a balanced adrenergic stimulation compared to the more selective action of albuterol .

Biological Activity

DL-Adrenaline, also known as epinephrine, is a potent sympathomimetic catecholamine that plays a crucial role in various physiological processes. Its biological activity is mediated through its action on alpha (α) and beta (β) adrenergic receptors, which are distributed throughout the body. This article delves into the mechanisms of action, pharmacological effects, clinical applications, and relevant case studies surrounding this compound.

This compound exerts its effects primarily through G-protein-coupled receptors:

  • β1-Adrenergic Receptors : These receptors are primarily located in the heart and are responsible for increasing heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect) .
  • β2-Adrenergic Receptors : Found in smooth muscles, their activation leads to bronchodilation and vasodilation, making this compound useful in treating asthma and anaphylaxis .
  • α1-Adrenergic Receptors : Activation results in vasoconstriction, increased blood pressure, and pupil dilation .

The pharmacological effects of this compound can be summarized as follows:

Effect Receptor Type Physiological Response
Increased heart rateβ1Positive chronotropic effect
Increased myocardial contractilityβ1Positive inotropic effect
Bronchodilationβ2Relief from asthma symptoms
Vasoconstrictionα1Increased blood pressure
Glycogenolysisβ2Increased blood glucose levels

Pharmacokinetics

This compound is rapidly metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), leading to a short half-life of approximately 2-3 minutes when administered intravenously. Its bioavailability varies depending on the route of administration, with subcutaneous injections providing slower absorption compared to intravenous routes .

Clinical Applications

This compound has numerous clinical applications:

  • Cardiac Arrest : It is commonly used during cardiopulmonary resuscitation (CPR) to enhance the likelihood of return of spontaneous circulation (ROSC). A meta-analysis indicated that early administration of adrenaline within 10 minutes of out-of-hospital cardiac arrest significantly improves survival rates .
  • Anaphylaxis : this compound is the first-line treatment for severe allergic reactions due to its ability to rapidly reverse bronchospasm and hypotension.
  • Asthma Management : As a bronchodilator, it provides temporary relief from bronchospasm associated with asthma .

High-Dose Epinephrine in Cardiac Arrest

A notable study involving four patients who experienced prolonged cardiac arrest demonstrated that administering higher doses of epinephrine (0.12 to 0.22 mg/kg) resulted in restored perfusing rhythms within five minutes. Despite successful resuscitation, all patients suffered severe brain injuries likely due to prolonged ischemia .

Early Administration Outcomes

Research has shown that administering adrenaline early during out-of-hospital cardiac arrest correlates with improved outcomes. However, concerns regarding resuscitation time bias suggest that these findings should be interpreted with caution .

Research Findings

Recent studies have elucidated the cellular mechanisms by which this compound stimulates glucagon secretion from pancreatic alpha cells. The activation of β-adrenergic receptors leads to an increase in intracellular calcium levels ([Ca2+]i[Ca^{2+}]_i), which is critical for hormone release. This process involves complex signaling pathways including cAMP-dependent protein kinase A (PKA) activation and interactions with intracellular calcium channels .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying DL-Adrenaline in biological samples, and how can researchers mitigate interference from endogenous substances?

  • Methodological Answer : this compound can be quantified using ELISA kits optimized for adrenaline detection, which include protocols for handling interfering substances (e.g., hemolysis, lipemia) and avoiding high-dose hook effects through serial dilution . UV-Vis spectrophotometry (λmax = 225, 282 nm) and HPLC/MS are also employed for purity assessment and pharmacokinetic studies, with validation via internal standards like cotinine to control for matrix effects . For plasma/serum samples, pre-treatment with EDTA and rapid freezing are recommended to stabilize this compound .

Q. How should researchers design cell-based assays to evaluate this compound’s inhibitory effects on kinase activity, particularly in studies targeting transitional states?

  • Methodological Answer : The SPHINKS (Selective PHarmacological INtervention in Kinase States) assay is a robust framework. Key steps include:

  • Establishing HEK293 cell lines with dual-inducible expression of FLAG-tagged DYRK1A (kinase) and FKBP12-fused TAU (substrate) .
  • Using doxycycline to induce kinase expression and Shield-1 to stabilize TAU, enabling time-resolved analysis of phosphorylation during folding intermediates .
  • Validating inhibition specificity via parallel assays against conserved kinase family members (e.g., DYRK1B, DYRK2) .

Q. What are the critical considerations for ensuring specificity when using this compound as a β-adrenergic receptor agonist in cAMP/PKA pathway studies?

  • Methodological Answer :

  • Controls : Include cell-permeable cAMP analogs (e.g., 8Br-cAMP) to distinguish direct PKA activation from receptor-mediated effects .
  • Validation : Use β-adrenergic receptor knockout models or antagonists (e.g., propranolol) to confirm on-target activity .
  • Off-Target Profiling : Screen against related GPCRs (e.g., α1-adrenergic receptors) using radioligand binding assays (Ki values: α1A = 15 nM, β1 = 3,970 nM) .

Advanced Research Questions

Q. How can combinatorial screening approaches optimize this compound’s synergistic effects with signaling molecules in stem cell differentiation models?

  • Methodological Answer : A factorial design screen in serum-free B27N2 medium identified optimal synergy between this compound (β-adrenergic agonist), 8Br-cAMP (1 mM), RA (10 nM), Fgf4 (100 ng/mL), and Chir (5 µM). This combination increased Pdgfrα+ embryoid body (EB) yield to 78% (vs. 21% baseline) while maintaining EB viability .

  • Key Data :
ConditionPdgfrα+ EB YieldViability
Baseline (Serum/LIF)21%95%
This compound Alone206% increaseNo change
Optimal Combination78%93%
  • Validation : RA depletion reduced yield by 40%, highlighting its necessity .

Q. What methodological strategies resolve contradictions in this compound’s adrenergic receptor binding data attributed to its racemic nature?

  • Methodological Answer : Discrepancies arise because this compound is a racemic mixture (±-epinephrine), whereas endogenous adrenaline is L-isomer-specific. To resolve this:

  • Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate D- and L-forms .
  • Activity Comparison : L-epinephrine shows 100-fold higher β2-adrenergic receptor affinity (Ki = 735 nM) than the D-form .
  • Reporting Standards : Explicitly state enantiomeric ratios in experimental batches to ensure reproducibility .

Q. In high-throughput kinase inhibitor screens, how do researchers differentiate this compound’s target specificity against conserved kinase family members?

  • Methodological Answer : Intermediate-selective assays like SPHINKS exploit transitional folding states of kinases to enhance selectivity. For this compound:

  • Assay Design : Co-express DYRK1A with conformation-sensitive substrates (e.g., TAU-P) in HEK293 cells, monitoring phosphorylation via FRET .
  • Selectivity Validation : Test against DYRK1B and CLK1/2 using ATP-competitive inhibitors (e.g., harmine) as benchmarks .
  • Data Interpretation : A >50% inhibition difference between DYRK1A and homologs confirms specificity .

Q. Data Contradiction Analysis

  • Case Study : Conflicting reports on this compound’s efficacy in cAMP pathway activation may stem from:
    • Cell Type Variability : Primary cardiomyocytes (high β1 expression) vs. HEK293 (β2-dominated) .
    • Racemic vs. Enantiopure Use : L-epinephrine dominates β-adrenergic signaling, while D-form may antagonize .
    • Resolution : Standardize cell models and enantiomer ratios, and validate via siRNA-mediated receptor knockdown .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858965
Record name (+/-)-Adrenaline
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Racepinephrine
Source DrugBank
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Mechanism of Action

Epinephrine is a non-selective agonist at α- and β-adrenergic receptors, which are all G-protein-coupled receptors. The main therapeutic effect of epinephrine arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. Epinephrine causes smooth muscle relaxation on various tissues, including bronchial smooth muscles. As a result, epinephrine serves to alleviate bronchospasm, wheezing and tightness of chest that may occur during asthmatic attacks. Via its relaxer effects on the smooth muscle of the stomach, intestine, uterus and urinary bladder, epinephrine may also alleviate pruritus, urticaria, and angioedema and may relieve gastrointestinal and genitourinary symptoms associated with anaphylaxis. Epinephrine also acts on the α-adrenergic receptors on vascular smooth muscles, particularly in the skin and splanchnic vascular beds, to cause constriction. Epinephrine is thought to reduce capillary leakage by constricting precapillary arterioles, reducing hydrostatic pressure and consequently bronchial mucosal edema.
Record name Racepinephrine
Source DrugBank
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CAS No.

329-65-7
Record name (±)-Adrenaline
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Record name Racepinephrine [USP]
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Record name Racepinephrine
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Record name (+/-)-Adrenaline
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Record name RACEPINEPHRINE
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Record name Oxidized-adrenal-ferredoxin
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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